molecular formula C22H15BrN2 B12848048 5-Bromo-2,4,6-triphenylpyrimidine

5-Bromo-2,4,6-triphenylpyrimidine

Cat. No.: B12848048
M. Wt: 387.3 g/mol
InChI Key: PRLJGDUFNVQSFR-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-triphenylpyrimidine is a heterocyclic compound with the molecular formula C22H15BrN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2, 4, and 6 are substituted with phenyl groups, and the hydrogen at position 5 is replaced with a bromine atom.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4,6-triphenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines depending on the nucleophile employed .

Mechanism of Action

The mechanism by which 5-Bromo-2,4,6-triphenylpyrimidine exerts its effects is primarily related to its ability to participate in electron transfer processes. The compound can act as an electron donor or acceptor, depending on the specific chemical environment. This property is crucial for its applications in organic electronics and materials science .

Biological Activity

5-Bromo-2,4,6-triphenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with three phenyl groups and a bromine atom at the 5-position. The general formula can be represented as:

C18H14BrN3C_{18}H_{14}BrN_3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrimidine Ring : Using brominated precursors and phenyl-substituted reagents.
  • Bromination : Introducing the bromine atom at the 5-position through electrophilic aromatic substitution.

The synthesis process is efficient and can be adapted for large-scale production, making it suitable for pharmaceutical applications .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 50 to 100 µg/mL .
  • Antifungal Activity : The compound has also been tested against fungal pathogens, demonstrating inhibitory effects comparable to standard antifungal agents .

Antiviral Activity

In the context of emerging viral threats such as COVID-19, pyrimidine derivatives have been explored for their antiviral potential. The presence of the bromine atom in the structure has been linked to enhanced interaction with viral proteins, improving efficacy against viruses like SARS-CoV-2 .

Case Studies

  • Case Study on Antitumor Activity :
    • A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values around 15 µM for certain tumor types .
  • Case Study on Cardiovascular Applications :
    • Another research focused on its potential as a dual endothelin receptor antagonist. The compound demonstrated significant binding affinity to both ET(A) and ET(B) receptors, suggesting its potential use in treating pulmonary arterial hypertension .

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli; MIC: 50-100 µg/mL
AntiviralPotential efficacy against SARS-CoV-2
AntitumorInhibition of cancer cell proliferation; IC50 ~15 µM
CardiovascularBinding affinity to ET(A) and ET(B) receptors

Properties

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

5-bromo-2,4,6-triphenylpyrimidine

InChI

InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H

InChI Key

PRLJGDUFNVQSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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